(E)-Stereoisomer Configuration as a Determinant of Physicochemical Profile vs. (Z)-Isomer
The (E)-configuration of the double bond in the 4-oxobut-2-enoic acid moiety distinguishes CAS 95695-48-0 from its (Z)-isomer. Published InChI Key data confirm that the (2E)-isomer (InChI Key: YYXORIWGLJYIAI-AATRIKPKSA-N) and the (2Z)-isomer (InChI Key: YYXORIWGLJYIAI-WAYWQWQTSA-N) are distinct chemical entities, with the (E)-configuration placing the carboxylic acid and amide carbonyl groups on opposite sides of the double bond, thereby affecting molecular polarity, dipole moment, and potentially solubility and crystallization behavior . While direct comparative solubility or stability data for these two specific isomers are absent from the published literature, class-level knowledge of E/Z isomerism in α,β-unsaturated carbonyl compounds establishes that cis (Z) isomers of related compounds have been described as 'yellow oily substances' versus crystalline solids for trans (E) counterparts [1]. The (2E)-isomer is commercially supplied as a yellow crystalline solid (consistent with E-configuration), while the (Z)-isomer is marketed separately under distinct catalog numbers, indicating non-interchangeability for applications requiring defined stereochemistry .
| Evidence Dimension | Stereochemical identity (E vs. Z configuration of the olefinic bond) |
|---|---|
| Target Compound Data | (2E)-isomer: InChI Key YYXORIWGLJYIAI-AATRIKPKSA-N; yellow crystalline solid; MW 233.22 g/mol; C12H11NO4 |
| Comparator Or Baseline | (2Z)-isomer: InChI Key YYXORIWGLJYIAI-WAYWQWQTSA-N; MW 233.22 g/mol; C12H11NO4 (same molecular formula, distinct stereochemistry) |
| Quantified Difference | InChI Key stereochemical descriptor differs (/b6-5+ for E vs. /b6-5- for Z). Class-level inference: cis isomers of related 4-oxobut-2-enoic acids reported as oily substances vs. crystalline solids for trans isomers. No direct quantitative comparative data for these specific isomers. |
| Conditions | InChI Key assignment per standard IUPAC stereochemical notation; physical form per vendor product descriptions and class-level literature comparisons |
Why This Matters
For applications requiring defined stereochemistry (e.g., stereospecific enzyme binding, crystallography, or asymmetric synthesis intermediates), the (E)- and (Z)-isomers are chemically distinct entities and cannot be used interchangeably; procurement must specify the correct isomer.
- [1] PMC Table 1. Molecular weight, melting point, boiling point, and density data for related compounds; cis isomer described as 'yellow oily substance' (class-level reference, compound identity not confirmed as this specific compound). View Source
